4-Bromo-2-isopropylpyridine chemical properties
4-Bromo-2-isopropylpyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2-isopropylpyridine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core chemical properties, synthesis, reactivity, and applications of 4-Bromo-2-isopropylpyridine. As a pivotal building block in modern synthetic chemistry, a thorough understanding of its characteristics is essential for leveraging its full potential in the design and creation of novel molecules.
4-Bromo-2-isopropylpyridine (CAS No. 908267-63-0) is a substituted pyridine derivative whose synthetic utility is rooted in its specific arrangement of functional groups.[1] The electron-withdrawing nature of the pyridine nitrogen, combined with the steric and electronic influence of the isopropyl group and the reactivity of the C-Br bond, makes it a unique and valuable intermediate.
Physicochemical Properties
The fundamental physical and chemical properties of 4-Bromo-2-isopropylpyridine are summarized below. While experimental data for this specific molecule is not widely published, the values are estimated based on structurally related compounds such as 4-bromo-2-methylpyridine and 4-isopropylpyridine.[2][3]
| Property | Value (Estimated) | Notes |
| Molecular Formula | C₈H₁₀BrN | Calculated |
| Molecular Weight | 200.08 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | Based on similar bromopyridines[2] |
| Boiling Point | ~85-95 °C at 14 mmHg | Extrapolated from 4-bromo-2-methylpyridine (76 °C at 14 mmHg)[2] |
| Density | ~1.35-1.45 g/mL at 25 °C | Interpolated from related compounds[2] |
| Solubility | Miscible with common organic solvents (DCM, Ether, Ethyl Acetate); Immiscible with water. | General property of similar halogenated pyridines[2] |
Spectroscopic Characterization
The structural elucidation of 4-Bromo-2-isopropylpyridine relies on standard spectroscopic techniques. The expected data, based on foundational principles and analysis of similar structures like 4-bromo-2-methylpyridine, is detailed below.[2][4]
NMR provides the definitive carbon-hydrogen framework. The isopropyl group introduces characteristic splitting patterns.
-
¹H NMR: The proton spectrum will feature three distinct signals for the aromatic protons on the pyridine ring, a septet for the methine proton, and a doublet for the six equivalent methyl protons of the isopropyl group.
-
¹³C NMR: The carbon spectrum will show five signals for the aromatic carbons and two signals for the isopropyl group carbons.
Table of Predicted NMR Data (Solvent: CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | ~8.35 | H-6 | d | ~5.2 |
| ¹H | ~7.40 | H-3 | d | ~1.6 |
| ¹H | ~7.25 | H-5 | dd | ~5.2, ~1.6 |
| ¹H | ~3.05 | -CH(CH₃)₂ | septet | ~6.9 |
| ¹H | ~1.25 | -CH(CH ₃)₂ | d | ~6.9 |
| ¹³C | ~164.0 | C-2 | - | - |
| ¹³C | ~150.0 | C-6 | - | - |
| ¹³C | ~132.5 | C-4 | - | - |
| ¹³C | ~126.0 | C-5 | - | - |
| ¹³C | ~122.0 | C-3 | - | - |
| ¹³C | ~34.0 | -C H(CH₃)₂ | - | - |
| ¹³C | ~22.5 | -CH(C H₃)₂ | - | - |
The IR spectrum is used to identify key functional groups. Expected absorptions include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2970-2870 cm⁻¹: Aliphatic C-H stretching from the isopropyl group.
-
~1570, 1450 cm⁻¹: Strong C=C and C=N ring stretching vibrations, characteristic of the pyridine ring.
-
~1050-1000 cm⁻¹: C-Br stretching.
Mass spectrometry confirms the molecular weight and elemental composition. The spectrum for 4-Bromo-2-isopropylpyridine will exhibit a characteristic isotopic pattern for bromine.[5]
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br isotopes (m/z 200 and 202). This 1:1 M/M+2 pattern is a definitive indicator of a single bromine atom.[5]
-
Key Fragments: Common fragmentation may involve the loss of the isopropyl group ([M-43]⁺) or the bromine atom ([M-79/81]⁺).
Protocol 1: General Method for Spectroscopic Analysis
-
Sample Preparation (NMR): Dissolve 5-10 mg of 4-Bromo-2-isopropylpyridine in ~0.7 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer. Use a standard single-pulse experiment with a spectral width of 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Use a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.
-
Sample Preparation (IR): For a liquid sample, acquire the spectrum using a thin film between two NaCl or KBr plates on an FTIR spectrometer.
-
Mass Spectrometry Acquisition (GC-MS): Introduce the sample via a gas chromatograph equipped with a non-polar column (e.g., DB-5ms). Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-350.
Synthesis and Chemical Reactivity
The synthetic utility of 4-Bromo-2-isopropylpyridine stems from its predictable reactivity, which allows for its incorporation into more complex molecular frameworks.
Synthesis Workflow
The most common and effective route to 4-bromo-substituted pyridines is via a Sandmeyer-type diazotization reaction of the corresponding 4-aminopyridine. This approach offers high yields and regiochemical control. The protocol described for the analogous 4-bromo-2-methylpyridine is directly adaptable.[6][7]
Caption: Proposed synthesis workflow for 4-Bromo-2-isopropylpyridine.
Protocol 2: Synthesis of 4-Bromo-2-isopropylpyridine
Causality: This protocol utilizes a diazotization-bromination sequence. The primary amine is converted into an excellent leaving group (N₂) via diazotization with nitrous acid (generated in situ from NaNO₂ and HBr). The bromide ion from the hydrobromic acid solvent then acts as a nucleophile to displace the nitrogen gas, resulting in the desired bromopyridine.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 48% aqueous hydrobromic acid. Cool the flask to -10 °C in an ice-salt bath.
-
Amine Addition: Slowly add 2-isopropyl-4-aminopyridine (1.0 eq) to the cold HBr solution while maintaining the temperature below 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0 °C. Add this NaNO₂ solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not rise above 0 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm slowly to room temperature and stir for 16 hours.
-
Workup: Cool the reaction mixture in an ice bath and carefully basify to pH 9-10 by the slow addition of a 50% sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or tert-butyl methyl ether (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-Bromo-2-isopropylpyridine.
Core Reactivity Principles
The chemical behavior of 4-Bromo-2-isopropylpyridine is dominated by two key features:
-
Electron-Deficient Pyridine Ring: The electronegative nitrogen atom polarizes the ring, creating partial positive charges at the 2-, 4-, and 6-positions. This makes the ring susceptible to nucleophilic attack, particularly at the 4-position where the bromine is located.[8]
-
Versatile Carbon-Bromine Bond: The C4-Br bond is an excellent synthetic handle. The bromine atom is a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions and readily participates in palladium-catalyzed cross-coupling reactions.[9][10]
The isopropyl group at the 2-position exerts a mild electron-donating (+I) effect and provides some steric bulk, which can influence reaction rates but does not fundamentally alter the primary modes of reactivity at the 4-position.
Caption: Dominant reaction pathways for 4-Bromo-2-isopropylpyridine.
Applications in Drug Discovery and Development
The 4-bromo-2-substituted pyridine motif is a privileged scaffold in medicinal chemistry. The bromine atom serves as a strategic linchpin for building molecular complexity, making 4-Bromo-2-isopropylpyridine a valuable intermediate in the synthesis of therapeutic agents.[10][11]
-
Versatile Synthetic Handle: The C-Br bond allows for late-stage functionalization, a critical strategy in drug discovery for rapidly generating analogues for structure-activity relationship (SAR) studies. It is readily converted into C-C, C-N, and C-O bonds via well-established cross-coupling methodologies like Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[12][13]
-
Kinase Inhibitor Scaffolds: Many potent kinase inhibitors, particularly those targeting pathways in oncology and inflammatory diseases, feature a substituted pyridine core. The ability to selectively functionalize the 4-position of the pyridine ring is crucial for achieving desired binding interactions within the ATP-binding pocket of target kinases.[14]
-
Modulation of Physicochemical Properties: The isopropyl group can favorably impact the pharmacokinetic profile of a final drug molecule. It increases lipophilicity (logP) compared to a methyl or hydrogen substituent, which can enhance membrane permeability and target engagement. Furthermore, it can provide steric shielding to influence metabolic stability.[11]
Safety, Handling, and Storage
As a halogenated organic compound, 4-Bromo-2-isopropylpyridine must be handled with appropriate care. The following guidelines are based on safety data for structurally similar chemicals.[15]
-
Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[16]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors and prevent contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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